molecular formula C10H10O2 B2495441 2,5-Dimethylterephthalaldehyde CAS No. 7044-92-0

2,5-Dimethylterephthalaldehyde

Cat. No. B2495441
CAS RN: 7044-92-0
M. Wt: 162.188
InChI Key: AIBJDPZNCNFKMR-UHFFFAOYSA-N
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Description

2,5-Dimethylterephthalaldehyde (2,5-DMT) is a synthetic aromatic aldehyde that is used as a building block in organic synthesis. It is a versatile compound that can be used in the synthesis of various molecules, such as pharmaceuticals, dyes, and fragrances. 2,5-DMT is also used in scientific research applications due to its unique properties and reactivity.

Scientific Research Applications

Biomass Conversion and Biofuel Production

2,5-Dimethylfuran, a derivative of 2,5-Dimethylterephthalaldehyde, has gained attention for its potential as a biofuel and as an intermediate for creating drop-in terephthalate polymers. This compound can be synthesized from biomass-derived 5-(chloromethyl)furfural (CMF), offering an environmentally friendly alternative to traditional fuel sources and polymers derived from petrochemical processes (Dutta & Mascal, 2014).

Catalysis Research

In catalysis, the modification of zeolite catalysts with metals like Cu and Zr has been explored to enhance the methylation of 2-methylnaphthalene, a process crucial for producing chemicals such as 2,6-dimethylnaphthalene, which is vital for the production of high-performance polymers (Güleç, Sher, & Karaduman, 2018).

Energy Research

The combustion characteristics and emissions of 2-methylfuran and 2,5-dimethylfuran, compared to traditional fuels like gasoline and ethanol, have been investigated to assess their viability as alternative fuels. These studies provide insights into their potential for use in internal combustion engines, with a focus on efficiency and environmental impact (Wang, Xu, Daniel, Ghafourian, Herreros, Shuai, & Ma, 2013).

Advanced Materials and Polymer Science

Research into the synthesis of polymers and advanced materials often involves this compound derivatives. For example, dimethyl 2,3-dihydroxyterephthalate, a related compound, serves as a critical intermediate in synthesizing sulfur-containing polycyclic compounds and macrobicyclic Fe sequestering agents, demonstrating the role of these chemicals in developing new materials with specific functionalities (Huang & Liang, 2007).

Electrochemistry

In electrochemistry, [Mo2O2S2]-based molybdenum cycles embedded with 2,5-dimethylterephthalate (DMT) ligands have shown promise in catalyzing the hydrogen evolution reaction in aqueous media. This research highlights the potential of this compound derivatives in developing efficient and sustainable energy conversion technologies (Hijazi et al., 2013).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Mechanism of Action

Mode of Action

It’s known that the interaction of a compound with its targets often leads to changes in cellular processes . The specific interactions and resulting changes caused by 2,5-Dimethylterephthalaldehyde require further investigation.

Biochemical Pathways

It’s known that compounds can affect various biochemical pathways, leading to downstream effects . The specific pathways influenced by this compound and their downstream effects are subjects for future research.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability

properties

IUPAC Name

2,5-dimethylterephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBJDPZNCNFKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7044-92-0
Record name 2,5-dimethylbenzene-1,4-dicarbaldehyde
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